Elevated Boiling Point and Intermolecular Interactions
The 2-cyclopropyl-substituted compound exhibits a predicted boiling point of 385.3±27.0 °C at 760 mmHg, which is 50.1 °C higher than that of its 2-methyl analog (335.2±27.0 °C) [1][2]. This quantitative difference in boiling point reflects stronger intermolecular interactions in the cyclopropyl derivative, likely due to the increased polarizability and conformational rigidity of the cyclopropane ring [1].
| Evidence Dimension | Boiling Point (Predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 385.3±27.0 °C |
| Comparator Or Baseline | 5-Bromo-2-methylpyrimidine-4-carboxylic acid: 335.2±27.0 °C |
| Quantified Difference | +50.1 °C (≈15% increase) |
| Conditions | Calculated values based on molecular structure; experimental data not available for target compound |
Why This Matters
This 50.1 °C difference directly impacts purification strategy selection, solvent choice for recrystallization, and thermal stability considerations during synthetic route design, making the 2-methyl analog a suboptimal process surrogate.
- [1] Chem960. 5-bromo-2-cyclopropyl-4-Pyrimidinecarboxylic acid (304902-95-2). Available at: https://m.chem960.com/cas/304902952/ (accessed 2026). View Source
- [2] ChemSrc. 5-Bromo-2-methylpyrimidine-4-carboxylic acid (CAS 100707-39-9). Available at: https://m.chemsrc.com/en/cas/100707-39-9 (accessed 2026). View Source
